molecular formula C17H20INO B5119480 N-2-adamantyl-3-iodobenzamide

N-2-adamantyl-3-iodobenzamide

Cat. No. B5119480
M. Wt: 381.25 g/mol
InChI Key: WIIGDIAMDGDDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-3-iodobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and is known for its unique properties that make it an ideal candidate for various research studies.

Mechanism of Action

The mechanism of action of N-2-adamantyl-3-iodobenzamide involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases, which are overexpressed in cancer cells. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, it has been shown to modulate the activity of dopamine receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-2-adamantyl-3-iodobenzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to reduce inflammation by inhibiting the activity of inflammatory cytokines. In the brain, it has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-2-adamantyl-3-iodobenzamide is its high potency and selectivity. It has been found to be effective at very low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity at higher concentrations.

Future Directions

There are several future directions for research on N-2-adamantyl-3-iodobenzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is a need for more research on its neuroprotective effects and its potential use in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of N-2-adamantyl-3-iodobenzamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 2-adamantylamine, which is then reacted with 3-iodobenzoic acid to form the final product. This synthesis method has been optimized over the years to ensure high yields and purity of the compound.

Scientific Research Applications

N-2-adamantyl-3-iodobenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer treatment. Additionally, it has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-adamantyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIGDIAMDGDDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide

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